Ammonium 2-mercaptopropionate
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Overview
Description
Ammonium 2-mercaptopropionate is a chemical compound with the molecular formula C3H9NO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of both an ammonium group and a mercaptopropionate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 2-mercaptopropionate can be synthesized through the reaction of 2-mercaptopropionic acid with ammonium hydroxide. The reaction typically involves mixing the acid with ammonium hydroxide under controlled conditions to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reactants. The process may include steps such as purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The mercapto group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted mercaptopropionate derivatives.
Scientific Research Applications
Ammonium 2-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism by which ammonium 2-mercaptopropionate exerts its effects involves interactions with various molecular targets. The mercapto group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways and enzyme activities. These interactions are crucial for its role in enzyme inhibition and protein modification .
Comparison with Similar Compounds
2-Mercaptopropionic Acid: Shares the mercapto group but lacks the ammonium group.
Ammonium Thioglycolate: Contains a similar ammonium group but with a different thiol structure.
Ammonium Thiolactate: Another compound with both ammonium and thiol groups but with a different carbon backbone
Uniqueness: Ammonium 2-mercaptopropionate is unique due to the combination of its ammonium and mercaptopropionate groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it particularly valuable in various applications, from organic synthesis to industrial processes .
Properties
CAS No. |
13419-67-5 |
---|---|
Molecular Formula |
C3H6O2S.H3N C3H9NO2S |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
azanium;2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.H3N/c1-2(6)3(4)5;/h2,6H,1H3,(H,4,5);1H3 |
InChI Key |
VHFSMDHANDABQK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)S.N |
Canonical SMILES |
CC(C(=O)[O-])S.[NH4+] |
13419-67-5 57862-95-0 |
|
Pictograms |
Irritant |
Related CAS |
79-42-5 (Parent) |
Synonyms |
2-mercaptopropionic acid ammonium thiolactate thiolactic acid thiolactic acid, (R)-isomer thiolactic acid, (S)-isomer thiolactic acid, calcium salt (2:1) thiolactic acid, disilver salt (+1) thiolactic acid, monoammonium salt thiolactic acid, monolithium salt thiolactic acid, strontium salt (2:1) |
Origin of Product |
United States |
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